Sodium 5-methylpyridine-3-sulfinate
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Overview
Description
Sodium5-methylpyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with a methyl group and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium5-methylpyridine-3-sulfinate typically involves the sulfonation of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of sodium5-methylpyridine-3-sulfinate may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to the large-scale production of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfinate group can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sodium5-methylpyridine-3-sulfonate.
Reduction: 5-Methylpyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium5-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological sulfinate interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium5-methylpyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in redox reactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with specific enzymes or proteins, affecting their function and activity .
Comparison with Similar Compounds
Sodium pyridine-3-sulfinate: Similar structure but without the methyl group.
Sodium 5-chloropyridine-3-sulfinate: Chlorine substituent instead of a methyl group.
Sodium 5-methylpyridine-2-sulfinate: Sulfinate group at a different position on the pyridine ring.
Uniqueness: Sodium5-methylpyridine-3-sulfinate is unique due to the specific positioning of the methyl and sulfinate groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthetic applications and research .
Properties
Molecular Formula |
C6H6NNaO2S |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;5-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-2-6(10(8)9)4-7-3-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
HJPUCJJJYPBHMX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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